molecular formula C11H15FN2O2 B1311626 tert-Butyl (2-amino-6-fluorophenyl)carbamate CAS No. 954239-11-3

tert-Butyl (2-amino-6-fluorophenyl)carbamate

Cat. No.: B1311626
CAS No.: 954239-11-3
M. Wt: 226.25 g/mol
InChI Key: KKTBITIKAFIQJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-6-fluorophenyl)carbamate typically involves the reaction of 2-amino-6-fluoroaniline with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-amino-6-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted carbamates or amides.

    Oxidation Reactions: Formation of nitro or nitroso derivatives.

    Reduction Reactions: Formation of primary or secondary amines.

    Deprotection Reactions: Formation of the free amine.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-6-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in enzyme conformation and activity, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison: tert-Butyl (2-amino-6-fluorophenyl)carbamate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl N-(2-amino-6-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTBITIKAFIQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-11-3
Record name 954239-11-3
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